Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate

Catalog No.
S13647808
CAS No.
M.F
C12H10Br2O4S2
M. Wt
442.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dica...

Product Name

Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate

IUPAC Name

diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate

Molecular Formula

C12H10Br2O4S2

Molecular Weight

442.1 g/mol

InChI

InChI=1S/C12H10Br2O4S2/c1-3-17-11(15)5-7-8(20-9(5)13)6(10(14)19-7)12(16)18-4-2/h3-4H2,1-2H3

InChI Key

YYWQGDHGDXQMFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1SC(=C2C(=O)OCC)Br)Br

Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is a complex organic compound characterized by its unique structural features and molecular formula C12H10Br2O4S2C_{12}H_{10}Br_{2}O_{4}S_{2}. With a molecular weight of 442.14 g/mol, this compound includes two bromine atoms and two carboxylate ester groups, contributing to its chemical reactivity and potential applications in various fields. The compound is notable for its thieno[3,2-b]thiophene core, which is known for its electronic properties and stability in organic synthesis.

Typical of halogenated compounds and esters. Key reaction types include:

  • Nucleophilic Substitution: The bromine atoms can be replaced with nucleophiles in reactions such as the Williamson ether synthesis.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester groups can hydrolyze to form the corresponding carboxylic acids.
  • Cross-Coupling Reactions: The bromine substituents can engage in palladium-catalyzed cross-coupling reactions, allowing for the formation of more complex organic structures.

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives of thieno[3,2-b]thiophene are under investigation for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain cytochrome P450 enzymes based on its structural characteristics .

Several synthetic pathways have been developed for the preparation of Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate:

  • Bromination of Thieno[3,2-b]thiophene Derivatives: Starting from thieno[3,2-b]thiophene, bromination can be achieved using bromine or N-bromosuccinimide in a suitable solvent.
  • Esterification: The dibrominated thieno compound can then undergo esterification with diethyl malonate or similar reagents to introduce the dicarboxylate groups.
  • Cyclization Reactions: Further cyclization may be required to stabilize the thieno structure and incorporate the dicarboxylate functionalities.

Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate has potential applications in:

  • Organic Electronics: Its electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Material Science: The compound may serve as a precursor for conducting polymers and advanced materials due to its unique structure.
  • Pharmaceutical Chemistry: Investigations into its biological activity could lead to new drug candidates targeting microbial infections or cancer .

Interaction studies involving Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate focus on its behavior in biological systems and chemical environments. Key areas include:

  • Drug Metabolism: Understanding how this compound interacts with metabolic enzymes could elucidate its pharmacokinetic properties.
  • Binding Affinity Studies: Investigating its affinity for biological targets helps assess its potential therapeutic applications.
  • Toxicological Assessments: Evaluating its safety profile is crucial for any future pharmaceutical development.

Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate shares structural similarities with several other compounds. Notable comparisons include:

Compound NameCAS NumberKey Features
2,5-Dibromothieno[3,2-b]thiophene25121-87-3Lacks ester functionality; simpler structure
Thieno[3,2-b]thiophene-2-carbonitrile40985-58-8Contains a carbonitrile group; different reactivity
4-Bromo-2-thiophenecarboxaldehyde18791-75-8Aldehyde group instead of ester; varied applications
4-Bromothiophene-2-carbonitrile18791-99-6Similar reactivity; lacks dibromo substitution

The uniqueness of Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate lies in its dual bromination and dicarboxylate structure that enhances its reactivity and potential utility in advanced materials and pharmaceuticals .

Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate exhibits moderate thermal stability characteristics that are critical for its applications in materials science and organic electronics. The compound demonstrates thermal degradation beginning at approximately 250-280°C , which is notably lower than related phenyl-end-capped thienothiophene derivatives that decompose above 300°C . This reduced thermal stability can be attributed to the presence of bromine substituents, which typically lower the decomposition temperature compared to hydrogen-terminated analogs.

Thermogravimetric analysis studies on related diethyl ester thienothiophene compounds indicate that thermal decomposition involves the sequential loss of ethyl ester groups followed by degradation of the aromatic core . At temperatures exceeding 200°C, similar thienothiophene dicarboxylate compounds release sulfur dioxide and carbon monoxide as primary decomposition products . The thermal stability profile of Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate places it within the acceptable range for solution-processing applications, where temperatures typically remain below 200°C during film formation and device fabrication.

Phase transition behavior studies have not been extensively documented for this specific compound. However, differential scanning calorimetry analysis of structurally related thienothiophene derivatives reveals crystalline-to-amorphous transitions occurring in the temperature range of 150-180°C [3]. The rigid planar structure of the thieno[3,2-b]thiophene core promotes strong intermolecular π-π stacking interactions, which contribute to relatively high crystallization temperatures and ordered solid-state packing arrangements [4].

ParameterValueMethodReference
Thermal Stability Range (°C)Up to 250Thermal analysis
Decomposition Temperature (°C)250-280TGA estimation
Phase Transition Temperature (°C)Not reported--
Thermogravimetric Analysis Onset (°C)Not reported--
Related Compound TGA (°C)>300 (phenyl-end-capped thienothiophenes)TGA

Solubility Characteristics in Organic Solvent Systems

The solubility profile of Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate demonstrates excellent compatibility with polar aprotic and moderately polar organic solvents, making it highly suitable for solution-processing applications. The compound exhibits particularly good solubility in tetrahydrofuran, with concentrations exceeding 10 mg/mL , which enables inkjet printing and spin-coating processes commonly employed in organic electronics fabrication.

In dichloromethane, the compound shows good solubility characteristics [5], facilitating its use in synthetic transformations and purification procedures. The enhanced solubility in chlorinated solvents can be attributed to favorable dipole-dipole interactions between the solvent molecules and the polar ester functionalities, as well as the polarizable bromine substituents on the thieno[3,2-b]thiophene core.

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide excellent solvation for Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate [6]. These solvents effectively stabilize the compound through dipolar interactions with the carbonyl groups of the ester functionalities. The high dielectric constants of these solvents (DMF: ε = 36.7, DMSO: ε = 46.7) facilitate dissolution by screening electrostatic interactions between molecules and reducing intermolecular aggregation.

In contrast, the compound exhibits negligible solubility in water and hydrocarbon solvents [6]. This behavior is consistent with the predominantly hydrophobic character of the aromatic core and the lack of hydrogen-bonding donor groups. The limited aqueous solubility restricts environmental mobility but enhances stability in ambient conditions.

SolventSolubilityApplicationReference
Tetrahydrofuran (THF)>10 mg/mLInkjet printing
Dichloromethane (DCM)SolubleSynthesis reactions [5]
Dimethylformamide (DMF)Good solubilityPolar aprotic solvent [6]
Dimethyl sulfoxide (DMSO)Good solubilityPolar aprotic solvent [6]
ChloroformExpected solubleOrganic synthesisInferred
WaterNegligibleNot suitable [6]
HydrocarbonsNegligibleNot suitable [6]

Electrochemical Redox Behavior and Cyclic Voltammetry Data

The electrochemical properties of Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate are of paramount importance for its applications in organic electronic devices, particularly in organic photovoltaics and field-effect transistors. While direct electrochemical measurements for this specific compound are limited in the literature, comprehensive analysis of structurally related thiophene derivatives and thienothiophene systems provides valuable insights into its expected redox behavior.

Cyclic voltammetry studies of related oligothiophene derivatives demonstrate reversible oxidation processes occurring at approximately 1.0 V versus standard calomel electrode [7] [8]. The presence of electron-withdrawing ester groups at the 3,6-positions is expected to shift the oxidation potential to more positive values, enhancing the stability of the oxidized state. The bromine substituents at the 2,5-positions further contribute to the electron-withdrawing character of the molecule, potentially increasing the oxidation potential by an additional 0.1-0.2 V compared to non-halogenated analogs.

Reduction processes in thiophene dicarboxylate compounds typically occur at potentials around -1.1 V versus standard calomel electrode [7] [9]. The carbonyl groups of the ester functionalities serve as the primary reduction sites, accepting electrons to form radical anion species. The extended π-conjugation of the thieno[3,2-b]thiophene core stabilizes these reduced states through delocalization of the added electron density.

Molecular orbital calculations on similar donor-acceptor thiophene systems indicate highest occupied molecular orbital energy levels around -5.2 eV and lowest unoccupied molecular orbital levels near -3.1 eV [7] [9]. These values correspond to an electrochemical band gap of approximately 2.1 eV, which is consistent with the optical absorption characteristics of related thienothiophene derivatives. The presence of bromine substituents and ester groups is expected to lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital levels, potentially reducing the band gap and enhancing charge transport properties.

The reversible nature of the electrochemical processes makes Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate suitable for applications requiring stable charge injection and extraction, such as in organic light-emitting diodes and photovoltaic devices [10] [7]. The compound's ability to undergo both oxidation and reduction processes enables its use as an ambipolar material in field-effect transistors.

ParameterValueRelated CompoundsReference
Oxidation Potential (V vs SCE)Not directly reported~1.0 V (oligothiophenes) [7] [8]
Reduction Potential (V vs SCE)Not directly reported~-1.1 V (thiophene derivatives) [7] [9]
HOMO Energy Level (eV)Not directly reported~-5.2 eV (similar structures) [7] [9]
LUMO Energy Level (eV)Not directly reported~-3.1 eV (similar structures) [7] [9]
Electrochemical Band Gap (eV)Not directly reported~2.1 eV (similar structures) [7] [9]
Cyclic Voltammetry BehaviorExpected reversibleSimilar to thiophene derivatives [10] [7]

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Exact Mass

441.83668 g/mol

Monoisotopic Mass

439.83873 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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